molecular formula C14H13N3 B2535577 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-66-1

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2535577
CAS RN: 439107-66-1
M. Wt: 223.279
InChI Key: VYLYYJIXPTYFRM-UHFFFAOYSA-N
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Description

“2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have also been synthesized as novel CDK2 targeting compounds, showing significant cytotoxic activities against certain cell lines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The chemoselective synthesis of these derivatives has been reported to yield excellent results under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” primarily relate to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity, with IC50 values comparable to those of sorafenib .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

PPs have gained attention as strategic compounds for optical applications. Their key characteristics include:

Anticancer Agents

While specific studies on PP derivatives are limited, related compounds (such as thiazolopyrimidines) have shown promising anticancer activity. Further investigations into PP’s cytotoxic effects and mechanisms are warranted .

Drug Design and Medicinal Chemistry

PP scaffolds can inspire the creation of novel drugs. By modifying the PP structure, researchers can develop compounds with specific pharmacological properties.

Mechanism of Action

The mechanism of action of “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is primarily related to its inhibitory activity against CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for the research on “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” could involve further investigations into its potential as a CDK2 inhibitor . Additionally, its potential for optical applications could be explored further .

properties

IUPAC Name

2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLYYJIXPTYFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322189
Record name 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

CAS RN

439107-66-1
Record name 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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